

# (+)-Intermedine: A Technical Guide on its Biological Significance and Mechanisms of Action

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## Compound of Interest

Compound Name: (+)-Intermedine

Cat. No.: B1669703

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## Abstract

**(+)-Intermedine** is a naturally occurring retronecine-type pyrrolizidine alkaloid (PA) predominantly found in plants of the Boraginaceae family, such as Comfrey (*Symphytum officinale*).<sup>[1][2]</sup> While structurally related compounds have been explored for therapeutic properties, **(+)-Intermedine** is primarily recognized for its significant biological toxicity, particularly hepatotoxicity.<sup>[3][4]</sup> Its presence as a contaminant in herbal medicines, teas, and food products poses a considerable risk to human and animal health, making its study imperative for toxicology and drug safety.<sup>[1][5][6]</sup> This document provides a comprehensive technical overview of the biological activities of **(+)-Intermedine**, focusing on its cytotoxic mechanisms, quantitative efficacy data, and the experimental protocols used for its evaluation.

## Chemical and Natural Profile

- Chemical Classification:** **(+)-Intermedine** is a monoester pyrrolizidine alkaloid. PAs are characterized by a necine base, which in this case is retronecine, esterified with a necic acid.<sup>[3][7]</sup> It frequently co-occurs with its epimer, lycopsamine.<sup>[1][6]</sup>
- Natural Sources:** It is widely distributed in various plant species, including but not limited to Comfrey (*Symphytum officinale*), Blue heliotrope (*Heliotropium amplexicaule*), and

Asmachilca (*Senecio tephrosioides*).<sup>[2][3]</sup> Contamination of agricultural products, including grains, honey, milk, and herbal teas, is a primary route of human exposure.<sup>[1][5]</sup>

## Biological Significance: Hepatotoxicity

The most profound biological effect of **(+)-Intermedine** is its dose-dependent cytotoxicity towards liver cells.<sup>[4]</sup> Studies have demonstrated its ability to inhibit proliferation, colony formation, and migration of hepatocytes.<sup>[1][4]</sup> Ingestion of plants or derived products containing Intermedine is a leading cause of hepatic sinusoidal obstruction syndrome (HSOS), a condition that can be life-threatening.<sup>[4][8]</sup> The toxicity is not limited to liver cells; cytotoxic effects have also been observed in other cell types, such as neural progenitor cells.<sup>[9]</sup>

## Mechanisms of Action

**(+)-Intermedine** exerts its cytotoxic effects primarily through the induction of apoptosis via multiple signaling pathways. The metabolic activation of 1,2-unsaturated PAs by hepatic cytochrome P450s into highly reactive dehydropyrrole esters is a critical step for their toxicity.<sup>[10]</sup>

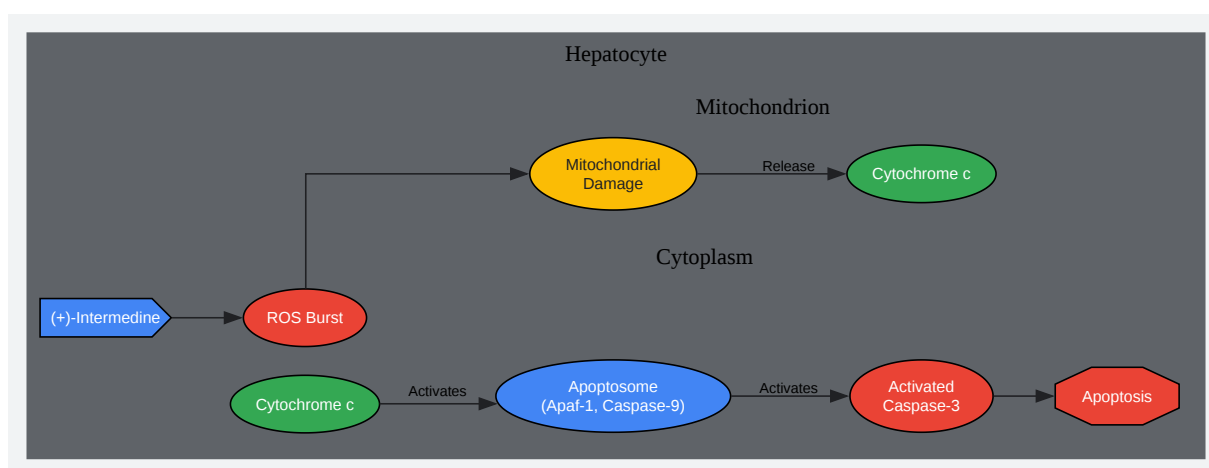
## Mitochondria-Mediated Apoptosis

The principal mechanism of Intermedine-induced hepatotoxicity is the activation of the intrinsic, or mitochondria-mediated, apoptotic pathway.<sup>[3][4][11]</sup> This process can be summarized in the following steps:

- **Induction of Oxidative Stress:** Intermedine treatment leads to a significant increase in intracellular reactive oxygen species (ROS).<sup>[3][4][11]</sup> This ROS burst creates a state of oxidative stress that damages cellular macromolecules and organelles.<sup>[3]</sup>
- **Mitochondrial Damage:** The excess ROS directly damages mitochondria, leading to a decrease in the mitochondrial membrane potential ( $\Delta\Psi_m$ ).<sup>[3][11]</sup>
- **Cytochrome c Release:** The loss of membrane integrity causes the release of cytochrome c (Cyt c) from the mitochondrial intermembrane space into the cytoplasm.<sup>[3][11][12]</sup>
- **Apoptosome Formation and Caspase Activation:** In the cytoplasm, Cyt c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This

complex activates caspase-9, which in turn activates the executioner caspase, caspase-3.[3][10][12]

- Execution of Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[3][12]



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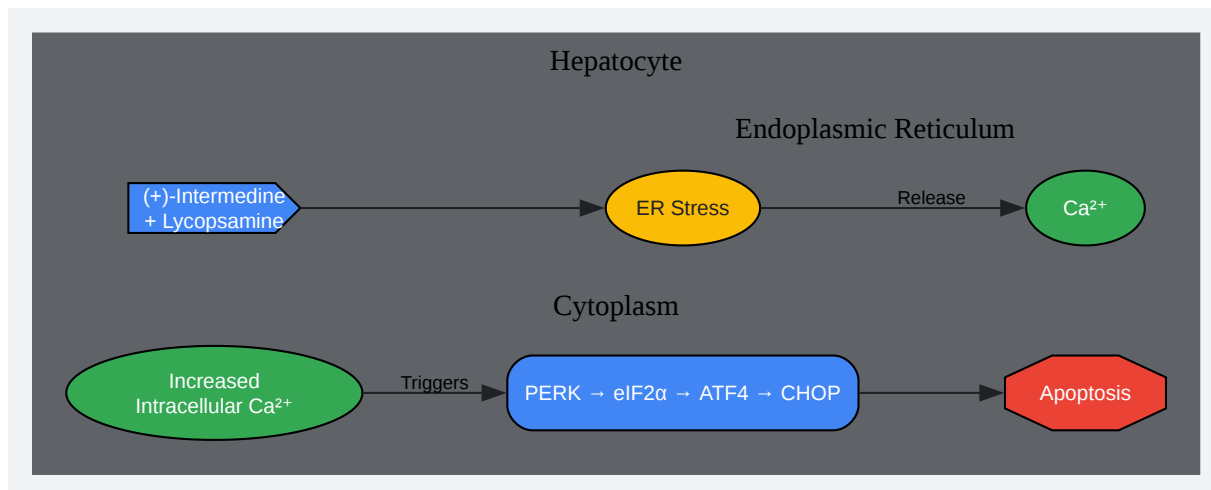
**Caption:** Mitochondria-mediated apoptosis induced by **(+)-Intermedine**.

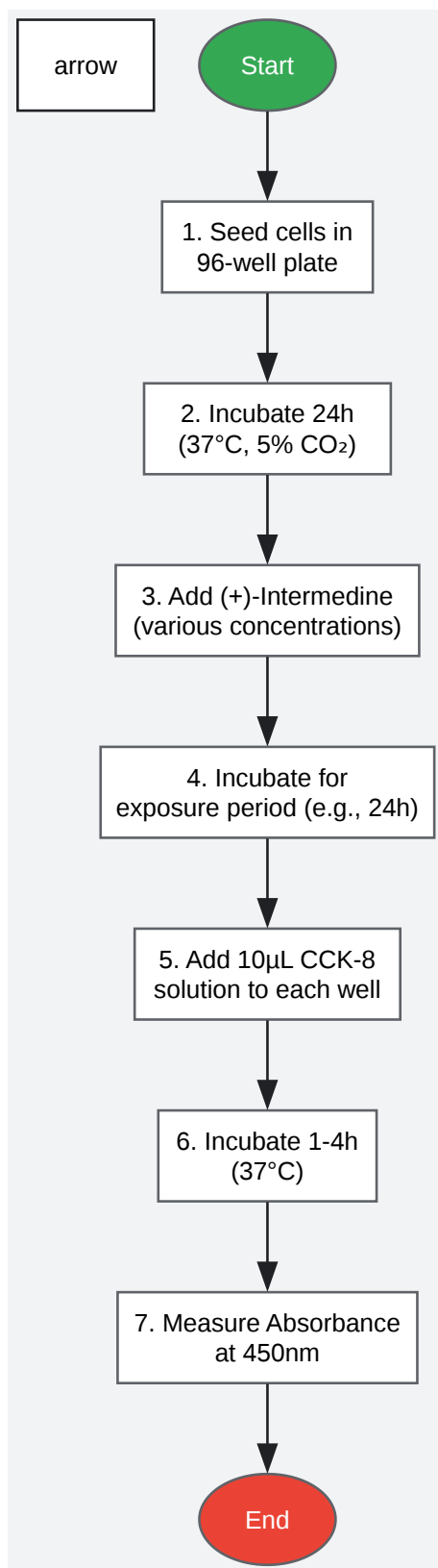
## Endoplasmic Reticulum (ER) Stress Pathway

When present in combination with its epimer lycopsamine, Intermedine can also induce hepatotoxicity through an ER stress-mediated pathway.[13][14]

- ER Stress Induction: The combination of alkaloids induces stress in the endoplasmic reticulum.[13]
- Calcium Ion (Ca<sup>2+</sup>) Release: This leads to an increase in the concentration of intracellular Ca<sup>2+</sup>. [10][13]

- Activation of PERK Pathway: The elevated  $\text{Ca}^{2+}$  and ER stress trigger the PERK/eIF2 $\alpha$ /ATF4/CHOP signaling cascade, a key pathway in the unfolded protein response that ultimately leads to apoptosis.[\[10\]](#)[\[13\]](#)





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